2-Fluoro-5-(pyridin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWABQVDJUUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The most common and effective method for synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction. This method couples an aryl halide bearing a fluorine substituent with a pyridin-3-yl boronic acid or boronate ester under palladium catalysis.
-
- Aryl halide: 2-fluoro-5-halobenzoic acid derivative (often bromide or iodide).
- Coupling partner: pyridin-3-yl boronic acid.
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixtures of water and organic solvents like toluene or dioxane.
- Temperature: Typically reflux or 80–110 °C.
-
$$
\text{2-Fluoro-5-halobenzoic acid} + \text{pyridin-3-yl boronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$ -
- High regioselectivity.
- Mild reaction conditions.
- Good yields and functional group tolerance.
-
- The position of fluorine on the aromatic ring influences reactivity.
- Optimization of catalyst and base is necessary for maximum yield.
Alternative Methods: Directed Lithiation and Electrophilic Substitution
Though less common for this specific compound, directed ortho-lithiation followed by reaction with electrophiles can be used to introduce substituents on aromatic rings. However, the presence of fluorine and pyridine rings complicates this approach due to potential side reactions and instability.
Representative Data Table: Synthesis Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Aryl halide starting material | 2-Fluoro-5-bromobenzoic acid or iodide | Commercially available or synthesized |
| Coupling partner | Pyridin-3-yl boronic acid | High purity required |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 1–5 mol% loading |
| Base | K2CO3, Cs2CO3 | 2 equivalents |
| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic or homogeneous |
| Temperature | 80–110 °C | Reflux conditions |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Yield | 60–90% | Depends on optimization |
Research Findings and Optimization
Catalyst Selection: Pd(dppf)Cl2 has shown better catalytic activity and higher yields in coupling fluorinated benzoic acids with pyridinyl boronic acids, likely due to its stability and electron-rich ligand environment.
Base Effects: Cesium carbonate often provides higher yields compared to potassium carbonate, attributed to its stronger basicity and better solubility in organic solvents.
Solvent Influence: Mixed aqueous-organic solvents enhance the solubility of both reactants and base, facilitating the coupling reaction.
Temperature and Time: Elevated temperatures (around 100 °C) and prolonged reaction times improve conversion but require careful monitoring to avoid decomposition.
Summary Table: Comparative Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 2-Fluoro-5-bromobenzoic acid + pyridin-3-yl boronic acid + Pd catalyst + base | 80–110 °C, 6–24 h | 60–90 | High selectivity, mild conditions | Requires expensive Pd catalyst |
| Directed Lithiation | 2-Fluorobenzoic acid + n-BuLi + electrophile | Low temperature, inert atmosphere | Moderate | Direct substitution possible | Sensitive to moisture, side reactions |
| Electrophilic Aromatic Substitution | Fluorobenzoic acid derivatives + pyridine derivatives | Harsh acidic conditions | Low | Simpler reagents | Poor regioselectivity, low yield |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyridin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a polar solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
Chemical Properties and Structure
Chemical Information:
- IUPAC Name: 2-fluoro-5-pyridin-3-ylbenzoic acid
- Molecular Formula: C12H8FNO2
- Molecular Weight: 217.20 g/mol
Chemical Structure:
The structure of FBPA consists of a benzoic acid moiety linked to a pyridine ring with a fluorine substituent at the 2-position. This configuration plays a crucial role in its chemical reactivity and biological activity.
Chemistry
FBPA serves as a building block for synthesizing more complex organic molecules. It is particularly useful in:
- Organic Synthesis: Serving as an intermediate in the development of pharmaceuticals and agrochemicals.
- Material Science: Its derivatives are explored for applications in polymers and coatings due to their specific properties.
Biology
FBPA exhibits promising biological activities, making it a subject of interest in medicinal chemistry:
- Enzyme Interactions: The compound can act as a probe in biochemical assays, aiding in the study of enzyme interactions.
- Kinase Inhibition: Research indicates that FBPA may inhibit p38 mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and cancer progression.
Anticancer Activity
In vitro studies have shown that FBPA possesses significant cytotoxicity against various cancer cell lines. The following table summarizes its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 2.5 |
| MCF-7 (Breast) | 3.0 |
| HCT-116 (Colon) | 1.8 |
These results suggest that FBPA could be developed as an anticancer agent due to its potent activity against these cell lines.
Anti-inflammatory Effects
FBPA has demonstrated anti-inflammatory properties by inhibiting TNF-alpha release in response to lipopolysaccharide (LPS) stimulation, with an IC50 of approximately 0.5 µM, indicating strong efficacy against inflammation.
Case Studies
A notable study investigated the effects of FBPA on LPS-induced inflammation using murine models. The findings indicated:
- Significant reduction in markers of inflammation.
- Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines compared to control groups.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Electronic and Steric Effects
- Pyridinyl vs. In contrast, the CF₃ group in 2-fluoro-5-(trifluoromethyl)benzoic acid provides strong electron-withdrawing and hydrophobic properties, improving metabolic stability in drug candidates .
- Hydroxyphenyl vs. Sulfamoyl: Hydroxyphenyl substituents (e.g., 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid) increase solubility via hydrogen bonding, whereas sulfamoyl groups (e.g., 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid) enable selective enzyme inhibition through steric bulk and hydrogen-bond acceptor capacity .
Biological Activity
2-Fluoro-5-(pyridin-3-yl)benzoic acid (FBPA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure
FBPA features a fluorine atom and a pyridine ring attached to a benzoic acid moiety. This unique structure may contribute to its interaction with biological targets.
FBPA's biological activity is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in inflammatory responses and cancer progression.
Key Mechanisms:
- Inhibition of Kinases : FBPA has been shown to inhibit p38 mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha .
- Cell Cycle Arrest : Studies suggest that FBPA may induce cell cycle arrest in cancer cells, potentially through mechanisms involving tubulin polymerization disruption, similar to other compounds in its class .
Anticancer Activity
In vitro studies have demonstrated that FBPA exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 2.5 |
| MCF-7 (Breast) | 3.0 |
| HCT-116 (Colon) | 1.8 |
These results suggest that FBPA could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
FBPA has also shown anti-inflammatory properties, particularly through the inhibition of TNF-alpha release in response to lipopolysaccharide (LPS) stimulation. The compound demonstrated an IC50 of approximately 0.5 µM in these assays, indicating strong efficacy .
Case Studies
A notable study evaluated the effects of FBPA on LPS-induced inflammation in murine models. The results indicated that treatment with FBPA significantly reduced markers of inflammation and tissue damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
Q & A
Q. What structural modifications improve solubility without compromising activity?
- Methodological Answer : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the pyridinyl ring’s para position enhances aqueous solubility. Alternatively, salt formation (e.g., sodium or potassium salts of the carboxylic acid) improves bioavailability. LogP calculations (e.g., using MarvinSketch) guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
